![molecular formula C4H7BrO B2832231 3-Bromocyclobutan-1-ol CAS No. 1552270-60-6](/img/structure/B2832231.png)
3-Bromocyclobutan-1-ol
Overview
Description
3-Bromocyclobutan-1-ol is a cyclic alcohol that contains both an alcohol group and a bromine atom . It has a CAS Number of 1552270-60-6 and a molecular weight of 151 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Bromocyclobutan-1-ol is C4H7BrO . The average mass is 151.002 Da and the monoisotopic mass is 149.968018 Da .Physical And Chemical Properties Analysis
3-Bromocyclobutan-1-ol has a boiling point of 185.6±33.0 °C and a density of 1.834±0.06 g/cm3 . It is a liquid at room temperature .Scientific Research Applications
Microwave Spectrum of Bromocyclobutane
Rotational transitions of isotopic species of bromocyclobutane were observed, providing detailed structural parameters, which are critical for understanding the physical and chemical properties of halogenated cyclobutanes. The study offers foundational knowledge for further chemical synthesis and applications involving 3-Bromocyclobutan-1-ol (Rothschild & Dailey, 1962).
Synthetic Applications
Naphthalenes and isoquinolines synthesis
Demonstrated the conversion of commercially available 1-bromobenzocyclobutene into valuable organic compounds using organometallic methodology. This research highlights the potential of using bromocyclobutane derivatives as synthons in complex organic syntheses (Ramakrishna & Sharp, 2003).
Solvolysis of 1-Bromobicyclo[1.1.1]pentane
Investigated the solvolysis reactions of bromobicyclopentanes, leading to products like 3-methylenecyclobutanol. This study is crucial for understanding the reactivity and potential transformations of bromocyclobutanes in synthetic pathways (Della & Taylor, 1990).
Highly strained thiophene synthesis
Explored the synthesis and reactivity of a thiophene derivative from 2-bromocyclobutanone, emphasizing the enhanced reactivity due to large ring strain. Such studies provide insights into the utility of bromocyclobutane derivatives in synthesizing structurally complex and strained molecules (Nakayama & Kuroda, 1993).
Safety and Hazards
properties
IUPAC Name |
3-bromocyclobutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLHFIFQJICDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclobutan-1-ol | |
CAS RN |
1552270-60-6, 1909286-42-5, 2243501-46-2 | |
Record name | 3-bromocyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,3r)-3-bromocyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,3s)-3-bromocyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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